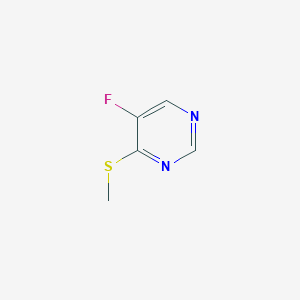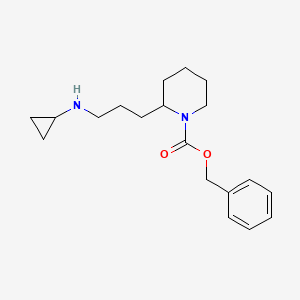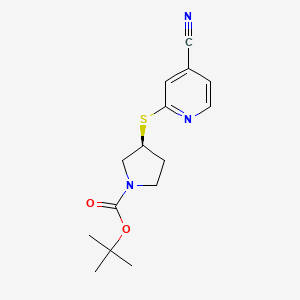![molecular formula C12H16F3N B13973273 (R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)
(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine typically involves the use of chiral catalysts to achieve the desired enantiomeric purity. One common method is the asymmetric reduction of 4-(trifluoromethyl)acetophenone using a chiral catalyst such as oxazaborolidine in the presence of borane-dimethyl sulfide (BH3·Me2S). This method yields the corresponding alcohol, which is then converted to the amine through reductive amination .
Industrial Production Methods
In industrial settings, the production of ®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine may involve the use of recombinant whole-cell biocatalysts. For example, recombinant Escherichia coli cells can be employed to catalyze the asymmetric reduction of 4-(trifluoromethyl)acetophenone in a polar organic solvent-aqueous medium, achieving high enantioselectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine involves its interaction with specific molecular targets. For instance, as a serotonin uptake inhibitor, it binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing its neurotransmitter effects .
Comparación Con Compuestos Similares
Similar Compounds
®-fluoxetine: An enantiomer of fluoxetine, known for its antidepressant properties.
Trifluorotoluene: Used as a synthetic intermediate in the production of various chemicals.
Uniqueness
®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine is unique due to its specific chiral configuration and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H16F3N |
|---|---|
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
(1R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7,10H,16H2,1-3H3/t10-/m0/s1 |
Clave InChI |
SCIBGTGRZDBWSO-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
SMILES canónico |
CC(C)(C)C(C1=CC=C(C=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
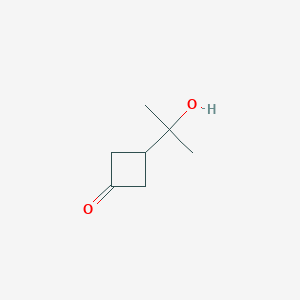

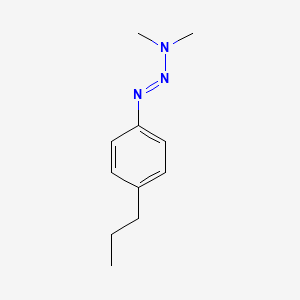


![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)

![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
